N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide
Description
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains an oxazole ring, a five-membered ring with one oxygen and one nitrogen atom. This unique combination of structural motifs makes it an interesting subject for various scientific studies.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(17-6-1-2-11-9-18-20-10-11)13-3-4-14-12(8-13)5-7-16-14/h3-5,7-10,16H,1-2,6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGHZYIOCINMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NCCCC3=CON=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) . The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow chemistry techniques. For example, the oxazole ring can be prepared in a continuous flow reactor using Deoxo-Fluor® for cyclodehydration and manganese dioxide for oxidative aromatization . This method improves safety and efficiency compared to batch synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques to modify the oxazole ring.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted oxazoles and indoles, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the indole ring can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Similar in structure but with different positioning of the nitrogen and oxygen atoms.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the five-membered ring.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the five-membered ring.
Uniqueness
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide is unique due to its combination of an indole and oxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and material science .
Biological Activity
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide is a heterocyclic organic compound featuring an indole core and an oxazole ring. This unique structure positions it as a subject of interest in various biological research areas, particularly for its potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 230.26 g/mol. The presence of both the indole and oxazole moieties suggests diverse biochemical interactions, which are critical for its biological activity.
This compound operates through several mechanisms:
- Enzyme Interaction : The oxazole derivatives are known to interact with various enzymes and receptors via non-covalent interactions, influencing multiple biochemical pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival .
Anticancer Properties
Research indicates that compounds with similar structures to this compound have demonstrated promising anticancer activity. For instance:
- Cytotoxicity Studies : In vitro studies showed that oxazole derivatives can inhibit the growth of various cancer cell lines, including colorectal cancer cells (HT29), with some derivatives exhibiting lower toxicity to normal cells compared to standard chemotherapy agents like cisplatin .
Antimicrobial Activity
Emerging data suggest that similar indole and oxazole compounds possess antimicrobial properties, making them candidates for further investigation in treating infections caused by resistant strains of bacteria.
Case Studies
A notable case study involved the synthesis and evaluation of oxazole derivatives, including this compound. The study focused on their potential as anticancer agents:
- Synthesis : The compound was synthesized through cyclodehydration methods involving β-hydroxy amides.
- Evaluation : In vitro cytotoxicity tests were conducted on various cancer cell lines, revealing significant activity against HT29 cells with a selectivity index favoring cancer cells over normal fibroblasts .
Q & A
What are the established synthetic methodologies for N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions. A common approach is the condensation of an indole-carboxylic acid derivative with an oxazole-containing amine. For example:
- Step 1: Prepare 1H-indole-5-carboxylic acid derivatives via formylation or esterification of the indole core (e.g., using 3-formyl-1H-indole-2-carboxylate as in ).
- Step 2: React the activated carboxylic acid (e.g., via chloroacetic acid or coupling agents like DCC) with 3-(1,2-oxazol-4-yl)propylamine. Refluxing in acetic acid with sodium acetate as a catalyst is a standard condition .
- Purification: Recrystallization from DMF/acetic acid mixtures ensures high purity .
How can researchers optimize reaction yields for the oxazole-indole coupling step?
Level: Advanced
Answer:
Yield optimization requires systematic parameter adjustments:
- Molar Ratios: A slight excess of the oxazole-propylamine (1.1–1.2 equiv) improves coupling efficiency, as seen in thiazole-indole syntheses .
- Catalysis: Sodium acetate (2.0 equiv) in acetic acid enhances proton transfer during condensation .
- Reaction Time: Extended reflux (5–6 hours vs. 3 hours) may reduce side products like unreacted intermediates .
- Monitoring: Use TLC or HPLC to track reaction progress and terminate at optimal conversion .
What spectroscopic and computational tools validate the compound’s structure?
Level: Basic
Answer:
- NMR: H and C NMR confirm the indole NH proton (~12 ppm) and oxazole ring protons (6.5–8.5 ppm). The carboxamide carbonyl appears at ~165 ppm in C NMR .
- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular formula (e.g., CHNO) and fragmentation patterns .
- X-ray Crystallography: Programs like ORTEP-3 aid in resolving crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
How to resolve contradictions in reported synthetic conditions for analogous compounds?
Level: Advanced
Answer:
Discrepancies in reaction parameters (e.g., reflux time, solvent ratios) can arise from subtle structural differences. To address this:
- Comparative Studies: Test conflicting methods (e.g., acetic acid vs. DMF as solvent) on a small scale. For example, uses acetic acid, while employs DMF for recrystallization.
- Statistical Design: Apply factorial experiments to isolate critical variables (e.g., temperature, catalyst loading) .
- Mechanistic Analysis: Use DFT calculations to model reaction pathways and identify rate-limiting steps, as suggested by SAR studies in .
What computational strategies predict the compound’s biological target interactions?
Level: Advanced
Answer:
- Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases) or receptors. The oxazole moiety may engage in π-π stacking, while the carboxamide forms hydrogen bonds .
- MD Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories to identify key residues for mutagenesis studies .
- QSAR Models: Correlate structural features (e.g., indole ring planarity, oxazole polarity) with activity data from analogs in and .
What in vitro assays are suitable for evaluating its pharmacological potential?
Level: Basic
Answer:
- Enzyme Inhibition: Test against serine/threonine kinases (e.g., PKC) using fluorescence-based assays, given indole derivatives’ kinase affinity .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include controls for oxazole-related off-target effects .
- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) using tritiated ligands to measure K values .
How does the oxazole moiety influence the compound’s physicochemical properties?
Level: Advanced
Answer:
- Lipophilicity: The oxazole’s aromaticity increases logP compared to non-heterocyclic analogs, affecting membrane permeability (calculate via ChemAxon or ACD/Labs) .
- Metabolic Stability: Oxazoles are less prone to oxidative metabolism than furans, as shown in microsomal assays for similar compounds .
- Solubility: Polar oxazole nitrogen atoms improve aqueous solubility (~2–5 mg/mL in PBS at pH 7.4), critical for in vivo studies .
What strategies mitigate degradation during storage?
Level: Basic
Answer:
- Temperature: Store at –20°C under inert gas (N or Ar) to prevent oxidation of the indole NH group .
- Light Protection: Amber vials reduce photodegradation of the oxazole ring .
- Formulation: Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability .
How to design SAR studies for this compound class?
Level: Advanced
Answer:
- Core Modifications: Synthesize analogs with pyrazole or thiazole replacing oxazole to assess heterocycle impact .
- Side-Chain Variations: Introduce alkyl/aryl groups on the propyl linker to study steric effects on target binding .
- Pharmacophore Mapping: Overlay active/inactive analogs using Schrödinger’s Phase to identify essential moieties .
What are the challenges in scaling up synthesis for preclinical trials?
Level: Advanced
Answer:
- Purification: Recrystallization from DMF/acetic acid becomes impractical at >100 g; switch to column chromatography with silica/C18 .
- Safety: Acetic acid reflux at scale requires corrosion-resistant reactors (e.g., Hastelloy) and rigorous fume control .
- Yield Consistency: Implement PAT (Process Analytical Technology) for real-time monitoring of critical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
